molecular formula C15H20N2O4 B3026247 N-methyl-N-Ethyltryptamine (oxalate)

N-methyl-N-Ethyltryptamine (oxalate)

Cat. No.: B3026247
M. Wt: 292.33 g/mol
InChI Key: AQRFTPXVLIKYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-Ethyltryptamine (oxalate) is a psychedelic tryptamine compound. It is closely related to other tryptamines such as N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). This compound is known for its psychoactive properties and has been studied for its potential effects on the human brain and behavior .

Scientific Research Applications

N-methyl-N-Ethyltryptamine (oxalate) has several scientific research applications:

Safety and Hazards

There is very little information on the human pharmacology or toxicity of MET . Therefore, it should be handled with caution. It is not intended for human or veterinary use .

Preparation Methods

The synthesis of N-methyl-N-Ethyltryptamine (oxalate) typically involves the alkylation of tryptamine. The process includes the following steps:

Chemical Reactions Analysis

N-methyl-N-Ethyltryptamine (oxalate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: N-methyl-N-Ethyltryptamine can undergo substitution reactions, particularly at the indole ring, to form various substituted tryptamines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Comparison with Similar Compounds

N-methyl-N-Ethyltryptamine (oxalate) is similar to other tryptamines such as:

    N,N-dimethyltryptamine (DMT): Known for its intense and short-lived psychedelic effects.

    N,N-diethyltryptamine (DET): Similar in structure but with different pharmacological properties.

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects and shorter duration of action.

What sets N-methyl-N-Ethyltryptamine (oxalate) apart is its unique combination of methyl and ethyl groups, which may result in distinct pharmacological effects compared to other tryptamines .

Properties

IUPAC Name

N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.C2H2O4/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRFTPXVLIKYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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